molecular formula C18H26O5 B1325992 Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-38-8

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Cat. No. B1325992
M. Wt: 322.4 g/mol
InChI Key: XRNXATVMOSETEW-UHFFFAOYSA-N
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Description

“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s part of a larger class of compounds known as phenethylamines, which have a chemical structure similar to monoamines and exhibit stimulant activities on the central nervous system due to the increase of monoaminergic transmission .


Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate” are not available, related compounds such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are synthesized through chemical structure modifications of psychoactive substances .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques

    Kucerovy et al. (1997) described a prototype process for synthesizing chemicals related to Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, highlighting efficient techniques for the synthesis of complex organic compounds Kucerovy et al., 1997.

  • Chiral Auxiliary Application

    Kohara et al. (1999) explored the use of a related compound, 1-(2,5-dimethoxyphenyl)ethylamine, as a chiral auxiliary for diastereoselective alkylation, demonstrating its potential in organic synthesis Kohara et al., 1999.

  • Role in Antirheumatic Drug Metabolites

    Baba et al. (1998) synthesized metabolites of a compound structurally related to Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, contributing to our understanding of disease-modifying antirheumatic drugs Baba et al., 1998.

  • Ionic Liquid Synthesis Application

    Abdi Piralghar et al. (2018) synthesized and characterized a novel ionic liquid for use in organic synthesis, demonstrating the broad applications of related compounds in facilitating chemical reactions Abdi Piralghar et al., 2018.

  • Potential in Photoactive Compounds Synthesis

    Lvov et al. (2017) described the aerobic dimerization of a related compound leading to photochromic diarylethene, illustrating the role of such chemicals in developing photoactive materials Lvov et al., 2017.

properties

IUPAC Name

ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-13-14(21-2)11-12-17(15)22-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXATVMOSETEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645820
Record name Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

CAS RN

898758-38-8
Record name Ethyl 2,5-dimethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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